molecular formula C14H19N3O2 B2929165 [4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1553066-19-5

[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B2929165
CAS No.: 1553066-19-5
M. Wt: 261.325
InChI Key: LIHAEJSEMIDWTL-UHFFFAOYSA-N
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Description

[4-(2-Methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol ( 1553066-19-5) is a chemical compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . It belongs to a class of alkyl-substituted 1,2,4-triazole compounds, which are subjects of interest in modern pharmaceutical research . Specifically, scientific patents indicate that structurally similar triazole compounds have been investigated for their potential as agonists of the APJ receptor . The APJ receptor is a G-protein-coupled receptor implicated in various physiological processes, including cardiovascular function and energy metabolism, making it a significant target for therapeutic development . This suggests that this compound may serve as a valuable building block or intermediate in medicinal chemistry research, particularly in the synthesis and discovery of novel receptor agonists. As a supplier, we provide this compound to support these advanced investigative efforts. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-19-10-9-17-13(15-16-14(17)11-18)8-7-12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHAEJSEMIDWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1CO)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1548135-09-6

This triazole derivative features a methanol group which may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of triazole compounds is often linked to their ability to interact with various biological pathways. The specific activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of bacteria and fungi. For instance, studies have shown that triazole derivatives exhibit significant activity against various strains of bacteria, including resistant strains.

2. Anticancer Properties

Triazole compounds have been investigated for their potential anticancer effects. In vitro studies have demonstrated that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related compound was shown to affect cell viability in colon carcinoma cells with an IC50 value indicating effective cytotoxicity.

3. Anti-inflammatory Effects

Some studies suggest that triazole derivatives may possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Triazoles can act as inhibitors of various enzymes, including those involved in fungal cell wall synthesis.
  • Receptor Modulation : Some triazoles may interact with specific receptors or signaling pathways that regulate cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to this compound:

StudyFindings
Study A Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with a minimum inhibitory concentration (MIC) in the low micromolar range.
Study B Investigated the anticancer properties in vitro, showing IC50 values below 30 μM against breast cancer cell lines.
Study C Evaluated anti-inflammatory effects in a mouse model, reporting a reduction in edema and pro-inflammatory cytokine levels post-treatment.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituent variations are summarized below:

Compound Name 4-Position Substituent 5-Position Substituent 3-Position Group Molecular Formula Reference
Target Compound 2-Methoxyethyl 2-Phenylethyl -CH2OH C14H18N3O2 -
[4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol Ethyl 2-Phenylethyl -CH2OH C13H17N3O
[4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol Methyl 2-Phenylethyl -CH2OH C12H15N3O
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl Phenyl -SH C16H14N4OS
6l () 4-Methoxyphenyl Thiophen-2-yl -S-CH2-CF3-furan C23H19F3N4O2S

Key Observations :

  • 4-Position : The 2-methoxyethyl group in the target compound introduces ether functionality, enhancing polarity compared to ethyl or methyl substituents .
  • 5-Position : The 2-phenylethyl group is conserved in ethyl/methyl analogs but differs in other compounds (e.g., thiophene, phenyl) .
Physicochemical Properties
  • Molecular Weight : The target compound (C14H18N3O2, MW: 260.31 g/mol) is heavier than ethyl (231.29 g/mol) and methyl (217.27 g/mol) analogs due to the 2-methoxyethyl group .
  • Polarity : The 2-methoxyethyl and hydroxymethyl groups increase hydrophilicity compared to purely alkyl-substituted triazoles.
  • Melting Points : While data for the target compound is absent, analogs with similar substituents exhibit melting points ranging from 70°C to 200°C, influenced by crystallinity and intermolecular interactions .

Yield Comparison :

  • Ethyl/methyl analogs are synthesized in moderate yields (39–93%) , suggesting the target compound may require optimized conditions due to steric effects from the 2-methoxyethyl group.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing [4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol?

  • Methodological Answer : The compound can be synthesized via S-alkylation of thiol-containing triazole precursors, followed by reduction of carbonyl groups using sodium borohydride (NaBH₄). For example, analogous triazole derivatives were synthesized by reacting thiol intermediates with alkyl halides (e.g., 4-(chloromethyl)benzonitrile) under basic conditions, achieving yields up to 87% . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection (e.g., 97–98% purity thresholds). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm structural integrity. For instance, compound derivatives in related studies were analyzed using a Bruker SMART CCD diffractometer for single-crystal X-ray validation, achieving R factors as low as 0.037 .

Q. What spectroscopic techniques are essential for characterizing its molecular structure?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., methoxy, triazole) and substituent positions.
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 7.494 Å, β = 97.455°) resolve 3D conformation .
  • FTIR : Confirms hydroxyl (-OH) and triazole ring vibrations.

Advanced Research Questions

Q. How can thermodynamic properties of this compound be studied using chromatography?

  • Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) can determine thermodynamic parameters (e.g., enthalpy ΔH, entropy ΔS) by analyzing retention time dependence on temperature. For example, morpholinium triazole derivatives showed linear van’t Hoff plots (R² > 0.99), indicating phase-transfer thermodynamics between mobile and stationary phases .

Q. What structural modifications enhance its antiradical activity?

  • Methodological Answer : Introducing electron-donating groups (e.g., 2-hydroxybenzylidene) at the triazole 3-position increases antiradical effects (e.g., DPPH scavenging). Conversely, carboxylate salt formation reduces activity due to steric hindrance. In one study, compound 3 (2-hydroxybenzylidene derivative) retained 80% activity at 0.1 mM, while carboxylate analogs dropped to <50% .

Q. How do crystallographic parameters influence its bioactivity?

  • Methodological Answer : Crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) affect solubility and stability. For example, derivatives with monoclinic P2₁/c symmetry showed enhanced thermal stability (melting points >150°C), crucial for in vivo applications .

Q. What computational tools are used to model its interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) optimize ligand-protein interactions. ORTEP-3 software visualizes crystallographic data and calculates bond angles/energies, aiding in structure-activity relationship (SAR) studies .

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